![molecular formula C12H12N2O2 B1468175 Ethyl 5-(3-pyridinyl)-1H-pyrrole-2-carboxylate CAS No. 1353498-74-4](/img/structure/B1468175.png)
Ethyl 5-(3-pyridinyl)-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 5-(3-pyridinyl)-1H-pyrrole-2-carboxylate, commonly referred to as EPC, is a heterocyclic organic compound that is widely used in many scientific and medical research applications. It is a colorless to pale yellow solid, with a melting point of approximately 80°C. EPC is a versatile compound, as it can be used in a variety of applications including drug synthesis, enzyme inhibition, and as a reagent for organic synthesis.
Scientific Research Applications
EPC is widely used in scientific and medical research. It has been used in the synthesis of various drugs, including anti-cancer agents and antiviral drugs. It has also been used to study enzyme inhibition, as it can be used to inhibit the activity of certain enzymes. Additionally, EPC has been used as a reagent in organic synthesis, as it can be used to form a variety of different compounds.
Mechanism of Action
EPC acts as an inhibitor of certain enzymes, such as cytochrome P450 (CYP) enzymes. It binds to the active site of the enzyme and prevents it from catalyzing its reaction. This inhibition can be used to study the role of certain enzymes in biochemical pathways.
Biochemical and Physiological Effects
EPC has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 (CYP) enzymes. This inhibition can have a variety of effects on biochemical and physiological processes, depending on the enzyme that is inhibited. For example, the inhibition of CYP enzymes can lead to changes in drug metabolism, as the enzymes are responsible for metabolizing certain drugs.
Advantages and Limitations for Lab Experiments
The use of EPC in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of different applications. Additionally, it can be used to study the role of certain enzymes in biochemical pathways. However, there are some limitations to its use in lab experiments. The compound is not very stable, and it can degrade over time. Additionally, it can be difficult to purify and isolate the compound from the reaction mixture.
Future Directions
There are a number of potential future directions for the use of EPC in scientific and medical research. For example, it could be used to study the role of certain enzymes in disease processes, such as cancer. Additionally, it could be used to synthesize new drugs, or to develop new methods for drug synthesis. It could also be used to study the effects of enzyme inhibition on biochemical pathways, or as a reagent in organic synthesis. Finally, it could be used to develop new methods for purifying and isolating the compound from reaction mixtures.
properties
IUPAC Name |
ethyl 5-pyridin-3-yl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-5-10(14-11)9-4-3-7-13-8-9/h3-8,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHFKNCJJSQJMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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